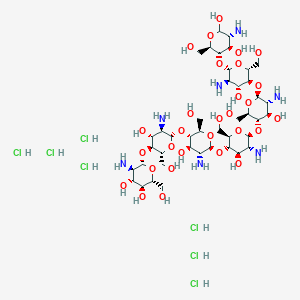
乙酸 2-(6-氨基-2,3-二氯苄氨基)乙酯
描述
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a compound that can be associated with a class of chemicals that have potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as Knoevenagel condensation, Mannich bases formation, and reactions with different arylidinemalononitrile derivatives. For instance, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through condensation and cyclization reactions followed by reduction with hydrogen in the presence of Pd/C at room temperature . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate.
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using spectral studies and X-ray diffraction. For example, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined and found to crystallize in the monoclinic crystal system . Similarly, the structure of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, which could provide a basis for understanding the molecular structure of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate .
Chemical Reactions Analysis
The papers describe various chemical reactions that these compounds can undergo. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with different arylidinemalononitrile derivatives to produce a range of compounds . These reactions often involve the use of catalysts and specific conditions such as room temperature and solvents like EtOH/TEA or MeOH/TEA. Such reactions could be relevant when considering the chemical reactivity of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as FT-IR, TGA, DTA, UV-Visible spectroscopy, and elemental analysis. For example, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by these methods, and its crystal structure was solved using single-crystal X-ray diffraction . These techniques could be applied to Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate to determine its properties.
科学研究应用
乙酸乙酯生产中的工艺强化
乙酸乙酯是一种广泛应用于从油漆到香料的溶剂,它经过各种工艺强化技术以实现高效生产。Patil 和 Gnanasundaram(2020 年)的综述强调了这些技术相对于传统方法的优势,重点关注反应精馏等,以克服化学平衡限制,并通过降低能耗和资本投资来确保经济效率 (Patil 和 Gnanasundaram,2020 年)。
工业化学品的毒理学评估
像乙酸 1-乙基-3-甲基咪唑鎓这样的离子液体由于其溶解生物聚合物的性能而越来越受到工业应用的重视。Ostadjoo 等人(2018 年)强调了在大规模应用之前对这类化学品进行全面毒性评估的紧迫性。尽管被认为相对安全,但这些离子液体的独特特性需要详细了解它们对人体健康和生态的影响 (Ostadjoo 等人,2018 年)。
用粘合剂技术增强可摘义齿修复
可摘义齿修复中的粘合剂技术具有显着优势。清水和高桥(2012 年)深入探讨了义齿基托表面处理,强调了乙酸乙酯等有机溶剂在提高义齿基托树脂和修复树脂之间粘合强度的有效性。他们讨论了最佳处理时间和某些溶剂优于其他溶剂的优势,强调了粘合在可摘义齿修复寿命中的重要性 (清水和高桥,2012 年)。
探索氢载体循环中的乙酸乙酯
Santacesaria 等人(2023 年)研究了乙酸乙酯作为液体有机氢载体 (LOHC) 循环一部分的潜力。他们讨论了整个 LOHC 循环,从最合适的催化剂到从实验室到工业装置的规模化。这篇综合综述概括了使用生物乙醇和乙酸乙酯在 LOHC 工艺中的技术经济方面和未来前景,并考虑了它们的环境和人类安全效益 (Santacesaria 等人,2023 年)。
属性
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKCDDOGWWCMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220681 | |
| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
CAS RN |
70406-92-7 | |
| Record name | Anagrelide related compound A [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070406927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-(6-AMINO-2,3-DICHLOROBENZYLAMINO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5395VIK2H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)



